2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide
Description
2-[4-(3-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a sulfonamide-based acetamide derivative characterized by a central acetamide backbone substituted with an N-methyl group and a phenyl ring bearing a 3-chloro-4-fluorobenzenesulfonamido moiety. The sulfonamide group (-SO₂NH-) bridges the fluorinated chlorobenzene ring and the phenylacetamide core, conferring distinct electronic and steric properties. This structural motif is frequently explored in medicinal chemistry due to sulfonamides’ roles as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and their pharmacokinetic advantages, such as metabolic stability and solubility .
Properties
IUPAC Name |
2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-18-15(20)8-10-2-4-11(5-3-10)19-23(21,22)12-6-7-14(17)13(16)9-12/h2-7,9,19H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGZSDXMLXIKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of this compound’s action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the proportion of the drug that enters circulation and can have an active effect.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Once the targets and mode of action are identified, it will be possible to understand the cellular responses induced by this compound.
Biological Activity
2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C15H15ClFNO2S
- Molecular Weight : 331.81 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes, including pH regulation and ion transport. This inhibition can lead to altered cellular functions and has implications in treating conditions such as glaucoma and edema.
Biological Activity Overview
The compound has shown various biological activities across different studies:
Case Studies
- Antitumor Efficacy : A study evaluating the antitumor effects of phenylsulfonylurea derivatives, which include similar structural motifs to our compound, indicated that modifications in the sulfonamide group can significantly enhance cytotoxicity against cancer cell lines, including HepG-2. The incorporation of halogen substituents (like chlorine and fluorine) was noted to improve the efficacy of these compounds against tumor cells .
- Enzyme Inhibition Studies : Research focusing on the inhibition of carbonic anhydrase by sulfonamide derivatives highlighted that structural variations, such as those present in this compound, could lead to differing inhibition profiles. This suggests that further optimization could yield compounds with enhanced therapeutic potential .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, insights can be drawn from related compounds:
- Absorption : Compounds with similar structures typically exhibit good oral bioavailability.
- Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, the compound has been tested for its efficacy against various cancer cell lines. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.
Case Study:
A study published in Cancer Letters demonstrated that a related sulfonamide compound inhibited the growth of breast cancer cells through the induction of apoptosis and cell cycle arrest . While specific data on 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide is limited, its structural similarity suggests potential effectiveness in similar pathways.
Antimicrobial Properties
Inhibition of Bacterial Growth
Sulfonamide compounds are well-known for their antimicrobial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Data Table: Antimicrobial Efficacy
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 8 µg/mL |
This table illustrates the compound's potential as an antimicrobial agent, with MIC values indicating effective concentrations against common pathogens.
Enzyme Inhibition Studies
Inhibition of Protein Kinases
The compound has been investigated for its role as an inhibitor of specific protein kinases, which are crucial in various signaling pathways associated with diseases such as cancer and diabetes.
Case Study:
Research has shown that sulfonamide derivatives can selectively inhibit SGK1 (serum/glucocorticoid-regulated kinase 1), which plays a role in cellular responses to stress and growth factors . The inhibition mechanism involves competitive binding to the ATP-binding site of the kinase, leading to reduced phosphorylation activity.
Development of Drug Formulations
Formulation Strategies
The preparation of amorphous solid dispersions containing this compound has been explored to enhance its solubility and bioavailability. Such formulations are crucial for improving the pharmacokinetic profiles of poorly soluble drugs.
Process Overview:
- The compound is combined with suitable excipients.
- A solvent system is employed to dissolve the mixture.
- The solution is then processed to form a solid dispersion, which enhances the drug's solubility when administered .
Future Directions and Research Opportunities
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Acetamide Core
- N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (C15H13ClFNO2; M = 293.72 g/mol) This compound replaces the sulfonamido-phenyl group with a 4-methoxyphenyl moiety. The methoxy group enhances lipophilicity, which may influence blood-brain barrier permeability compared to the sulfonamide derivative .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Featuring a nitro group and methylsulfonyl substituent, this compound exhibits strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. The nitro group may confer mutagenic risks, limiting therapeutic utility compared to the fluorinated analog .
Sulfonamide-Containing Analogues
- N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3f) This compound shares the sulfonamido-phenylacetamide scaffold but introduces a dimethylphenyl group on the sulfonamide nitrogen.
N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide (3b)
Similar to 3f, this derivative includes an ethyl spacer between the sulfonamide and acetamide groups. The extended chain may enhance conformational flexibility, improving adaptation to enzyme active sites .
Functional Group Diversity
- 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide Incorporates a triazole-thioether and Schiff base moiety. However, the complex structure may complicate synthetic scalability compared to the simpler sulfonamide derivative .
SR142801: (S)-(N)-(1-[3-{1-Benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl}propyl]-4-phenylpiperidin-4-yl)-N-methylacetamide
A neuropeptide receptor antagonist with a piperidine scaffold. The dichlorophenyl group and benzoyl substitution create a bulky, lipophilic profile, favoring central nervous system (CNS) targeting. However, the lack of a sulfonamide group limits its utility in peripheral enzyme inhibition .
Comparative Data Table
Preparation Methods
Acetylation of 4-Aminophenylacetic Acid
4-Aminophenylacetic acid is treated with acetic anhydride in the presence of a base (e.g., pyridine) to form 2-(4-aminophenyl)acetamide:
N-Methylation of the Acetamide
Methylation of the acetamide nitrogen is achieved using methyl iodide (CH₃I) and a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF):
The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Coupling of Sulfonyl Chloride and Amine
The final step involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 2-(4-aminophenyl)-N-methylacetamide under basic conditions to form the sulfonamide bond:
Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine (TEA) or pyridine to scavenge HCl.
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Temperature: 0–25°C to prevent decomposition of the sulfonyl chloride.
Workup and Purification
The crude product is washed with dilute HCl to remove excess base, followed by water and brine. Purification via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) yields the pure compound.
Alternative Synthetic Routes
Direct Sulfonamidation of Pre-functionalized Intermediates
An alternative approach involves introducing the N-methylacetamide group after sulfonamidation. For example:
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Couple 3-chloro-4-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid.
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Methylate the resultant sulfonamide’s acetamide nitrogen.
This route may require protective group strategies to prevent over-methylation.
Optimization Challenges and Solutions
Side Reactions
Yield Improvement
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
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Microwave Assistance: Reduced reaction times and improved yields are achievable under microwave irradiation (e.g., 100°C, 30 minutes).
Analytical Characterization
Critical quality attributes include:
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Purity: HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.
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Structural Confirmation:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, SO₂NH), 7.8–7.6 (m, 4H, aryl-H), 3.1 (s, 3H, NCH₃), 2.4 (s, 2H, CH₂).
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MS (ESI): m/z 385.6 [M+H]⁺.
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Q & A
Q. What are the critical steps for synthesizing 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves sulfonamide coupling between 3-chloro-4-fluorobenzenesulfonyl chloride and 4-aminophenyl-N-methylacetamide. Key steps include:
- Sulfonamide formation : Conducted in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Optimization : Employ statistical experimental design (e.g., response surface methodology) to refine stoichiometry, temperature, and solvent polarity. For example, a 2^3 factorial design can identify interactions between variables like reaction time (3–6 h) and base concentration .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm sulfonamide linkage and aryl substituents. For example, the sulfonamide NH proton appears as a singlet near δ 10.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.
- Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches (1350–1300 cm) and amide C=O (1680–1650 cm) .
- Data conflict resolution : Cross-reference with X-ray crystallography (e.g., bond angles/planarity) or computational DFT calculations to validate ambiguous peaks .
Q. What safety protocols are mandatory during handling and disposal?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Waste disposal : Segregate halogenated organic waste (e.g., chloro/fluoro byproducts) and incinerate via EPA-approved facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing sulfonamide group directs substitution at the para position of the benzene ring .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using software like Gaussian or ORCA .
Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?
Methodological Answer:
- Metabolic stability analysis : Compare hepatic microsome assays (human vs. rodent) to identify species-specific degradation pathways.
- Solubility optimization : Use co-solvents (e.g., PEG-400) or salt formation to enhance bioavailability in animal studies .
- Dose-response recalibration : Apply Hill equation modeling to reconcile IC discrepancies between cell lines .
Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?
Methodological Answer:
- X-ray crystallography : Resolve dihedral angles between the sulfonamide and acetamide moieties. For example, a planar conformation (dihedral angle <15°) enhances binding to hydrophobic enzyme pockets .
- SAR mapping : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory potency using regression analysis (R >0.85) .
Q. What advanced purification techniques resolve isomeric byproducts during scale-up?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column with heptane/ethanol (90:10) to separate enantiomers (resolution factor >1.5) .
- Crystallization screening : Test 24 solvent combinations (e.g., ethanol/water) via high-throughput platforms to isolate polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
